molecular formula C11H16O2 B7940969 1-(4-Methoxymethylphenyl)-1-propanol

1-(4-Methoxymethylphenyl)-1-propanol

Cat. No.: B7940969
M. Wt: 180.24 g/mol
InChI Key: ZXMOMIVIGWYPRD-UHFFFAOYSA-N
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Description

1-(4-Methoxymethylphenyl)-1-propanol is an organic compound with a molecular formula of C11H16O2 It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxymethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxymethylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Oxidation: Formation of 1-(4-Methoxymethylphenyl)-1-propanone.

    Reduction: Formation of 1-(4-Methoxymethylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxymethylphenyl)-1-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxymethylphenyl)-1-propanol involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1-propanol
  • 1-(4-Methylphenyl)-1-propanol
  • 1-(4-Hydroxyphenyl)-1-propanol

Comparison: 1-(4-Methoxymethylphenyl)-1-propanol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it different from other similar compounds that lack this functional group.

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-11(12)10-6-4-9(5-7-10)8-13-2/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOMIVIGWYPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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